CTPS1 Inhibition: Structural Inclusion in Patent Claims vs. Clinically Investigated CTPS1 Inhibitor STP938
The compound is encompassed within the generic formula (I) of patent US20230183229A1, which discloses novel benzamide compounds as CTPS1 inhibitors with defined anti-proliferative activity [1]. While individual IC50 data for this specific compound are not publicly available, the patent establishes a class-level SAR showing that analogues bearing a tetrazolylphenyl amide and a substituted thiazole exhibit CTPS1 inhibitory activity. In contrast, the chemically distinct CTPS1 inhibitor STP938 (Dencatistat; IC50 < 100 nM against CTPS1, >1,300-fold selectivity over CTPS2) represents a separate chemical series not directly interchangeable with the tetrazole-thiazole acetamide scaffold [2].
| Evidence Dimension | Claimed CTPS1 inhibitory activity (generic series) |
|---|---|
| Target Compound Data | Covered by generic formula (I) of US20230183229A1; implied CTPS1 inhibitory activity |
| Comparator Or Baseline | STP938 (Dencatistat): CTPS1 IC50 < 100 nM; 1,300-fold selectivity over CTPS2 |
| Quantified Difference | No direct comparison available; structural dissimilarity precludes activity extrapolation |
| Conditions | Patent WO/US scope; STP938 data from recombinant CTPS1/CTPS2 enzymatic assays and myeloma cell lines (PMC, 2022) |
Why This Matters
Procurement for CTPS1-related studies requires acknowledging the absence of head-to-head data; this compound offers a distinct chemical scaffold for exploring alternative CTPS1 inhibition mechanisms compared to the clinical candidate STP938.
- [1] Novak A, George P, Jones G, Duffy L, Birch L, Wrigglesworth J. Compounds. US Patent Application US20230183229A1, published June 15, 2023. View Source
- [2] Step Pharma. P864: CTPS1 IS A NOVEL THERAPEUTIC TARGET IN MYELOMA - SELECTIVE SMALL MOLECULE INHIBITION DELIVERS SINGLE AGENT ACTIVITY AND SYNERGISES WITH ATR INHIBITION. HemaSphere, 2022, 6:857-858. View Source
